molecular formula C10H5F2NO2 B1325406 2-(2,6-Difluorobenzoyl)oxazole CAS No. 898760-44-6

2-(2,6-Difluorobenzoyl)oxazole

Cat. No.: B1325406
CAS No.: 898760-44-6
M. Wt: 209.15 g/mol
InChI Key: VAZIGHLZLIEDIZ-UHFFFAOYSA-N
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Description

2-(2,6-Difluorobenzoyl)oxazole is an organic compound with the molecular formula C10H5F2NO2 and a molecular weight of 209.15 g/mol. It is a derivative of oxazole, a heterocyclic compound containing both oxygen and nitrogen atoms in a five-membered ring. This compound has been extensively studied for its various chemical, biological, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorobenzoyl)oxazole typically involves the condensation of 2,6-difluorobenzoyl chloride with 2-aminophenol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction . The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product . Additionally, the use of magnetic nanocatalysts has been explored to enhance the efficiency and eco-friendliness of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorobenzoyl)oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives using reagents such as manganese dioxide (MnO2) or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.

    Substitution: The fluorine atoms in the benzoyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: MnO2, potassium permanganate (KMnO4), and hydrogen peroxide (H2O2).

    Reducing agents: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.

    Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.

Major Products

The major products formed from these reactions include various oxazole derivatives, alcohols, amines, and substituted benzoyl compounds .

Scientific Research Applications

2-(2,6-Difluorobenzoyl)oxazole has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.

    Biology: The compound has been studied for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: It is being explored for its potential use in drug development, particularly for its anti-inflammatory and antidiabetic properties.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,6-Difluorobenzoyl)oxazole include:

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole

Uniqueness

What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms in the benzoyl ring enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

(2,6-difluorophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO2/c11-6-2-1-3-7(12)8(6)9(14)10-13-4-5-15-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZIGHLZLIEDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)C2=NC=CO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642106
Record name (2,6-Difluorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-44-6
Record name (2,6-Difluorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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